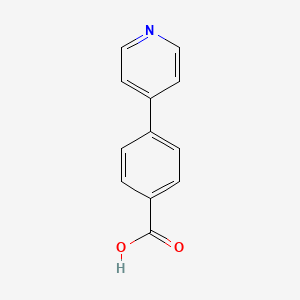

4-Pyridin-4-YL-benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLGZIGLHCRIMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364079 | |

| Record name | 4-PYRIDIN-4-YL-BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4385-76-6 | |

| Record name | 4-(4-Pyridyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4385-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-PYRIDIN-4-YL-BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Pyridin-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Pyridin-4-YL-benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Pyridin-4-YL-benzoic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides established experimental protocols for its synthesis, purification, and analysis, and explores its role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. The CAS number for this compound is 4385-76-6 .[1][2][3][4]

Chemical and Physical Properties

This compound, also known as 4-(4-pyridyl)benzoic acid, is a white to off-white crystalline solid.[1] Its structure, featuring a pyridine ring linked to a benzoic acid moiety, imparts unique chemical characteristics that are valuable in various synthetic applications. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4385-76-6 | [1][2][3][4] |

| Molecular Formula | C₁₂H₉NO₂ | [3] |

| Molecular Weight | 199.21 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | >300 °C | |

| Boiling Point | 384.3 ± 25.0 °C (Predicted) | |

| Solubility | Slightly soluble in water; Soluble in DMSO and methanol. | |

| pKa | 3.95 (Predicted) | |

| Density | 1.32 g/cm³ (Estimated) |

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid and an organohalide.

Materials:

-

4-Carboxyphenylboronic acid

-

4-Bromopyridine

-

Potassium carbonate (K₂CO₃)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, combine 4-carboxyphenylboronic acid (1 equivalent), 4-bromopyridine (1.1 equivalents), and potassium carbonate (4 equivalents) in a 1:1 mixture of acetonitrile and water.

-

Add bis(triphenylphosphine)palladium(II) dichloride (0.037 equivalents) to the mixture.

-

Degas the reaction mixture and purge with nitrogen three times.

-

Heat the mixture to 100 °C and stir for 24 hours.

-

After the reaction is complete, filter the hot suspension and concentrate the filtrate to half its original volume.

-

Wash the concentrated aqueous phase with dichloromethane.

-

Adjust the pH of the aqueous phase to 3 with 1 M hydrochloric acid to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

Caption: Suzuki-Miyaura synthesis of this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain high-purity this compound.

Materials:

-

Crude this compound

-

Ethanol (or a suitable solvent system)

-

Activated carbon (optional)

Procedure:

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

-

Hot filter the solution to remove the activated carbon and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the purified crystals in a vacuum oven.

Analytical Methods

2.3.1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): Expected signals include peaks in the aromatic region corresponding to the protons on the pyridine and benzene rings, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR (100 MHz, DMSO-d₆): Expected signals include carbons of the pyridine and benzene rings, and a signal for the carbonyl carbon of the carboxylic acid.

2.3.3. Infrared (IR) Spectroscopy

-

KBr Pellet: Characteristic peaks are expected for the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings (1600-1400 cm⁻¹).

2.3.4. Mass Spectrometry (MS)

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 199.06 is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 197.06 may be observed.

Biological Activity and Signaling Pathways

This compound is a crucial intermediate in the synthesis of various biologically active compounds, particularly kinase inhibitors for cancer therapy. While the molecule itself may not be the primary active pharmaceutical ingredient, its structural motifs are essential for the activity of the final drug candidates.

One significant application is in the development of p38 Mitogen-Activated Protein (MAP) kinase inhibitors .[7] The p38 MAP kinase signaling pathway plays a critical role in cellular responses to inflammatory cytokines and stress, and its dysregulation is implicated in various inflammatory diseases and cancers.

Derivatives of this compound have been synthesized and shown to possess potent inhibitory activity against p38 MAP kinase.[7] The general mechanism involves the binding of these inhibitors to the ATP-binding pocket of the p38 kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

Caption: Inhibition of the p38 MAPK pathway by a derivative.

Conclusion

This compound is a versatile and valuable building block in modern drug discovery and materials science. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the creation of complex molecules with desired biological activities. The continued exploration of its derivatives, particularly in the context of kinase inhibition, holds significant promise for the development of novel therapeutics. This guide provides a foundational resource for researchers working with this important chemical entity.

References

- 1. This compound | 4385-76-6 [sigmaaldrich.com]

- 2. This compound|4385-76-6 [hschemicals.com]

- 3. 4-(Pyridin-4-yl)benzoic acid | C12H9NO2 | CID 1520811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4385-76-6|this compound|BLD Pharm [bldpharm.com]

- 5. 4-(4-Pyridyl)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. preprints.org [preprints.org]

- 7. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Pyridin-4-YL-benzoic acid molecular structure and IUPAC name

This technical guide provides a comprehensive overview of 4-(Pyridin-4-yl)benzoic acid, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. This document details its molecular structure, nomenclature, physicochemical properties, and a standard experimental protocol for its synthesis.

Core Molecular Structure and Nomenclature

4-(Pyridin-4-yl)benzoic acid is a bifunctional organic compound featuring a benzoic acid moiety substituted with a pyridine ring at the para (4-) position.

IUPAC Name: 4-(Pyridin-4-yl)benzoic acid[1][2]

Synonyms: 4-(4-pyridinyl)benzoic acid, 4-(4-pyridyl)benzoic acid[2]

Molecular Formula: C₁₂H₉NO₂[1][2]

Molecular Weight: 199.21 g/mol [1][2]

The structure consists of a central phenyl group, to which a carboxylic acid group (-COOH) and a pyridinyl group are attached at opposite ends. The pyridinyl group is linked via its C4 atom.

Physicochemical and Pharmacological Data

A summary of key quantitative data for 4-(Pyridin-4-yl)benzoic acid is presented in the table below, providing a quick reference for its physical and chemical properties.

| Property | Value | Source |

| Melting Point | >300 °C | [3][4] |

| Boiling Point | 384.3±25.0 °C (Predicted) | [3] |

| Density | 1.241±0.06 g/cm³ (Predicted) | [3] |

| pKa | 3.0±0.10 (Predicted) | [3] |

| Water Solubility | Slightly soluble in water | [3] |

| Physical Form | White to off-white solid | [3] |

| Purity | 98% | [5] |

| Storage | Inert atmosphere, room temperature | [3] |

Experimental Protocols: Synthesis of 4-(Pyridin-4-yl)benzoic acid

A common and effective method for the synthesis of 4-(Pyridin-4-yl)benzoic acid is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of a boronic acid with a halide.

Reaction: Suzuki Coupling of 4-Carboxyphenylboronic acid and 4-Bromopyridine[3]

Materials:

-

4-Carboxyphenylboronic acid

-

4-Bromopyridine

-

Potassium carbonate (K₂CO₃)

-

Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a mixture of acetonitrile (40 mL) and water (40 mL), add 4-carboxyphenylboronic acid (1.66 g, 10 mmol), 4-bromopyridine (1.72 g, 11 mmol), potassium carbonate (5.5 g, 40 mmol), and bis(triphenylphosphine)palladium(II) chloride (400 mg, 0.37 mmol).[3]

-

Degas the reaction mixture and purge with nitrogen three times.[3]

-

Heat the mixture at 100 °C and stir for 24 hours.[3]

-

After the reaction is complete, filter the hot suspension.[3]

-

Concentrate the filtrate to half of its original volume.[3]

-

Wash the concentrated aqueous phase with dichloromethane.[3]

-

Adjust the pH of the aqueous phase to 3 with 1 M hydrochloric acid to precipitate the product.[3]

-

Collect the precipitated solid by filtration.[3]

-

Wash the solid with water.[3]

-

Dry the final product under vacuum.[3]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 4-(Pyridin-4-yl)benzoic acid via the Suzuki coupling reaction.

References

- 1. 4-(Pyridin-4-yl)benzoic acid | C12H9NO2 | CID 1520811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(PYRIDIN-4-YL)BENZOIC ACID | CAS 4385-76-6 [matrix-fine-chemicals.com]

- 3. 4-Pyrid-4-ylbenzoic acid CAS#: 4385-76-6 [m.chemicalbook.com]

- 4. 4-Pyridin-4-yl-benzoic acid | CAS#:4385-76-6 | Chemsrc [chemsrc.com]

- 5. 4-Pyrid-4-ylbenzoic acid, CasNo.4385-76-6 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

A Technical Guide to the Solubility of 4-Pyridin-4-YL-benzoic Acid for Researchers and Drug Development Professionals

An In-depth Analysis of the Physicochemical Properties and Methodologies for the Characterization of a Key Pharmaceutical Intermediate.

This technical guide provides a comprehensive overview of the solubility of 4-Pyridin-4-YL-benzoic acid, a pivotal building block in the synthesis of various pharmaceutical agents, including kinase inhibitors and novel antibacterial compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and logical workflows to facilitate its use in research and manufacturing.

Core Concepts: Solubility and its Importance

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical parameter in drug discovery and development. For a compound like this compound, which serves as a precursor in multi-step syntheses, understanding its solubility in various solvents is paramount for optimizing reaction conditions, purification processes, and ultimately, the formulation of the final active pharmaceutical ingredient (API). Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates purification, and can negatively impact the bioavailability of the resulting drug product.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, qualitative assessments indicate that it is soluble in dimethyl sulfoxide (DMSO) and methanol, and slightly soluble in water. One computational model predicts an aqueous solubility of 0.119 mg/mL. To provide a more comprehensive understanding, the following table includes available data for this compound alongside experimentally determined solubility data for structurally similar compounds, such as other bipyridine carboxylic acids. This comparative data can serve as a valuable estimation tool for researchers.

| Compound | Solvent | Solubility | Temperature (°C) | Method |

| This compound | Water | 0.119 mg/mL (calculated) | 25 | Computational |

| DMSO | Soluble | Ambient | Qualitative | |

| Methanol | Soluble | Ambient | Qualitative | |

| 2,2'-Bipyridine-4,4'-dicarboxylic acid | Water | Insoluble | Ambient | Qualitative |

| Common Organic Solvents | Soluble | Ambient | Qualitative | |

| 2,2'-Bipyridine-5,5'-dicarboxylic acid | DMSO | Slightly Soluble | Ambient | Qualitative |

| DMSO:PBS (1:3, pH 7.2) | ~0.25 mg/mL | Ambient | Qualitative |

Note: The data for structural analogs is provided for estimation purposes. Actual solubility of this compound may vary.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and formulation. The following are detailed methodologies for commonly used techniques to measure the solubility of compounds like this compound.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a gold-standard technique for determining the thermodynamic (equilibrium) solubility of a compound.[1][2][3]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the filtered supernatant is then measured.

Detailed Protocol:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The amount of solid should be sufficient to ensure a saturated solution with visible undissolved particles.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

Sample Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved particles, filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or PVDF).

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Gravimetric Method

The gravimetric method is a straightforward technique that relies on the mass of the dissolved solute.[4]

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid solute is determined.

Detailed Protocol:

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the solvent of interest as described in the shake-flask method (steps 1 and 2).

-

Sample Collection and Weighing: After equilibration and sedimentation, carefully pipette a precise volume (e.g., 10 mL) of the clear supernatant into a pre-weighed, dry evaporating dish. Record the total weight of the dish and the solution.

-

Evaporation: Gently evaporate the solvent from the dish using a water bath or a controlled heating mantle. Avoid overheating, which could cause decomposition of the compound.

-

Drying and Weighing: Once the solvent has completely evaporated, place the evaporating dish in an oven at a temperature below the compound's melting point to remove any residual solvent. Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation: The solubility is calculated from the mass of the dried solute and the volume of the solvent.

UV-Vis Spectrophotometry for Solubility Determination

For compounds with a chromophore, UV-Vis spectrophotometry offers a rapid and convenient method for concentration determination.[5][6]

Principle: The absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). A calibration curve is first established using solutions of known concentrations.

Detailed Protocol:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the desired solvent with known concentrations.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

Saturated Solution Preparation and Analysis: Prepare a saturated solution and filter it as described in the shake-flask method (steps 1-3).

-

Dilution and Measurement: If the absorbance of the saturated filtrate is too high, dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

-

Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Then, account for the dilution factor to determine the original concentration of the saturated solution, which represents the solubility.

Logical Workflow: Synthesis and Evaluation of Antibacterial Agents

This compound serves as a crucial starting material in the development of novel antibacterial agents, particularly those targeting fatty acid biosynthesis.[4][7] The following diagram illustrates a typical workflow from the initial synthesis to the biological evaluation of these compounds.

Caption: A logical workflow for the development of antibacterial agents from this compound.

This workflow begins with the chemical modification of the this compound scaffold to generate a library of derivatives. These derivatives then undergo primary antibacterial screening to identify "hit" compounds with significant activity. Promising hits are further evaluated in secondary assays to characterize their antibacterial properties in more detail. Subsequently, mechanism of action studies, such as fatty acid biosynthesis inhibition assays, are performed to elucidate how these compounds exert their antibacterial effects. Finally, the most promising candidates enter the lead optimization phase, where structure-activity relationships (SAR) are explored to improve potency and drug-like properties, followed by preclinical in vivo studies.

Conclusion

This compound is a versatile and valuable building block in pharmaceutical research and development. A thorough understanding of its solubility in various solvent systems is fundamental to its effective utilization. While comprehensive quantitative data remains to be fully elucidated in the public domain, the qualitative information and data from structural analogs provided in this guide offer a solid foundation for researchers. The detailed experimental protocols for solubility determination and the logical workflow for its application in antibacterial drug discovery are intended to empower scientists to harness the full potential of this important chemical entity.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. enamine.net [enamine.net]

- 4. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of 4-(Pyridin-4-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 4-(pyridin-4-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra, this guide presents predicted data based on established principles of spectroscopy and spectrometry, alongside detailed experimental protocols for obtaining such data.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-(pyridin-4-yl)benzoic acid. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 4-(Pyridin-4-yl)benzoic Acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~8.7 - 8.6 | Doublet | 2H | Protons ortho to Pyridine N |

| ~8.1 - 8.0 | Doublet | 2H | Protons ortho to -COOH |

| ~7.8 - 7.7 | Doublet | 2H | Protons meta to Pyridine N |

| ~7.7 - 7.6 | Doublet | 2H | Protons meta to -COOH |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for 4-(Pyridin-4-yl)benzoic Acid

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | -COOH |

| ~150 | Carbons ortho to Pyridine N |

| ~145 | Quaternary carbon of the pyridine ring |

| ~138 | Quaternary carbon of the benzoic acid ring attached to the pyridine ring |

| ~131 | Carbons ortho to -COOH |

| ~130 | Quaternary carbon of the benzoic acid ring attached to the -COOH group |

| ~127 | Carbons meta to -COOH |

| ~122 | Carbons meta to Pyridine N |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 4-(Pyridin-4-yl)benzoic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1700 - 1680 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, 1585, 1450 | Medium to Strong | Aromatic C=C stretches |

| ~1320 - 1210 | Strong | C-O stretch and O-H bend |

| ~920 | Medium, Broad | O-H bend (out-of-plane) |

| ~850 | Strong | C-H bend (para-disubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 4-(Pyridin-4-yl)benzoic Acid

| m/z | Interpretation |

| 199 | [M]⁺ (Molecular Ion) |

| 182 | [M - OH]⁺ |

| 154 | [M - COOH]⁺ |

| 127 | [M - COOH - HCN]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridyl fragment) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of 4-(pyridin-4-yl)benzoic acid.

Materials:

-

4-(pyridin-4-yl)benzoic acid sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4-(pyridin-4-yl)benzoic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm, centered around 8 ppm.

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual DMSO peak at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 250 ppm, centered around 125 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically 1024 or more scans).

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.

-

Infrared (IR) Spectroscopy

Objective: To obtain the FTIR spectrum of solid 4-(pyridin-4-yl)benzoic acid.

Materials:

-

4-(pyridin-4-yl)benzoic acid sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven to remove any moisture.

-

Weigh approximately 1-2 mg of the 4-(pyridin-4-yl)benzoic acid sample and about 100-200 mg of dry KBr.

-

Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of 4-(pyridin-4-yl)benzoic acid.

Materials:

-

4-(pyridin-4-yl)benzoic acid sample

-

Methanol or other suitable solvent

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)

Procedure (using ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol.

-

-

Instrument Setup:

-

Set the mass spectrometer to operate in positive ion mode.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For fragmentation analysis (MS/MS), select the molecular ion peak ([M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain a product ion spectrum.

-

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric analysis of a chemical compound like 4-(pyridin-4-yl)benzoic acid.

Caption: Workflow for the spectral analysis of 4-(Pyridin-4-yl)benzoic acid.

In-Depth Technical Guide to the Synthesis and Application of 4-Pyridin-4-YL-benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-pyridin-4-yl-benzoic acid, a key building block in medicinal chemistry. It includes a detailed experimental protocol for a high-yield synthesis route, a summary of the quantitative data, and visualizations of the synthetic pathway and a relevant biological signaling pathway where a derivative of this compound is active.

Core Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and good functional group tolerance.

Reaction Scheme

The synthesis involves the coupling of 4-carboxyphenylboronic acid with 4-bromopyridine.

Caption: Suzuki-Miyaura synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound via the Suzuki-Miyaura coupling reaction.[1]

| Parameter | Value |

| Reactants | |

| 4-Carboxyphenylboronic Acid | 1.66 g (10 mmol) |

| 4-Bromopyridine | 1.72 g (11 mmol) |

| Reagents | |

| Potassium Carbonate | 5.5 g (40 mmol) |

| Bis(triphenylphosphine)palladium(II) Chloride | 400 mg (0.37 mmol) |

| Solvent | |

| Acetonitrile | 40 mL |

| Water | 40 mL |

| Reaction Conditions | |

| Temperature | 100 °C |

| Time | 24 hours |

| Product | |

| This compound | 1.8 g |

| Yield | 90% |

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis of 4-(pyridin-4-yl)benzoic acid.[1]

Materials:

-

4-Carboxyphenylboronic acid

-

4-Bromopyridine

-

Potassium carbonate

-

Bis(triphenylphosphine)palladium(II) chloride

-

Acetonitrile

-

Water

-

Dichloromethane

-

1 M Hydrochloric acid

-

Nitrogen gas

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine 4-carboxyphenylboronic acid (1.66 g, 10 mmol), 4-bromopyridine (1.72 g, 11 mmol), potassium carbonate (5.5 g, 40 mmol), and bis(triphenylphosphine)palladium(II) chloride (400 mg, 0.37 mmol).

-

Solvent Addition: Add acetonitrile (40 mL) and water (40 mL) to the reaction vessel.

-

Degassing: Degas the reaction mixture and subsequently displace the atmosphere with nitrogen. Repeat this process three times to ensure an inert atmosphere.

-

Reaction: Stir the mixture at 100 °C for 24 hours.

-

Work-up:

-

Upon completion, filter the hot reaction suspension.

-

Concentrate the filtrate to half of its original volume.

-

Wash the concentrated aqueous phase with dichloromethane.

-

Adjust the pH of the aqueous phase to 3 with 1 M hydrochloric acid to precipitate the product.

-

-

Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the final product, 4-(pyridin-4-yl)benzoic acid, as a white solid (1.8 g, 90% yield).[1]

Biological Relevance and Signaling Pathway

This compound is a crucial structural motif found in several kinase inhibitors used in cancer therapy. One of the most prominent examples is Imatinib (Gleevec) , a tyrosine kinase inhibitor that is highly effective in treating chronic myeloid leukemia (CML) and certain gastrointestinal stromal tumors (GIST).[2][3] In Imatinib, the this compound core is present as an amide derivative.

Imatinib functions by targeting the constitutively active BCR-ABL tyrosine kinase , the product of the Philadelphia chromosome translocation, which is the hallmark of CML.[2][3][4] The binding of Imatinib to the ATP-binding site of BCR-ABL inhibits its kinase activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[2][3]

The primary signaling pathways inhibited by the blockade of BCR-ABL include:

-

RAS/RAF/MEK/ERK Pathway: This pathway is crucial for cell proliferation.

-

JAK/STAT Pathway: This pathway is involved in cell growth and differentiation.

-

PI3K/AKT Pathway: This pathway promotes cell survival by inhibiting apoptosis.

The following diagram illustrates the BCR-ABL signaling pathway and the mechanism of action of Imatinib.

Caption: BCR-ABL signaling pathway and the inhibitory action of Imatinib.

Conclusion

This compound is a synthetically accessible and highly valuable scaffold in drug discovery. The Suzuki-Miyaura coupling provides an efficient route for its preparation on a laboratory and potentially industrial scale. Its incorporation into kinase inhibitors like Imatinib highlights its importance in the development of targeted therapies for cancer and other diseases. A thorough understanding of its synthesis and the biological pathways targeted by its derivatives is essential for researchers in the field of medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Chemical Reactivity of Pyridine and Carboxylic Acid Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of pyridine and carboxylic acid functional groups. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the fundamental principles governing the reactivity of these moieties, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key transformations. Furthermore, it visualizes complex signaling pathways and experimental workflows to facilitate a deeper understanding of the concepts discussed.

Core Principles of Reactivity

The Pyridine Moiety: An Electron-Deficient Heterocycle

Pyridine is a six-membered aromatic heterocycle structurally related to benzene, with one CH group replaced by a nitrogen atom.[1] This substitution has profound effects on the electronic properties and chemical reactivity of the ring. The nitrogen atom is more electronegative than carbon, leading to a significant polarization of the ring and a lower electron density at the carbon atoms, particularly at the α (2, 6) and γ (4) positions.[2] This electron deficiency makes pyridine less susceptible to electrophilic aromatic substitution than benzene and more prone to nucleophilic attack.[1]

The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system.[3] Consequently, this lone pair is available for protonation, making pyridine a weak base with a pKa of approximately 5.25 for its conjugate acid, the pyridinium ion.[1] This basicity is a key feature of its reactivity, allowing it to act as a nucleophile and a base in various reactions.

The Carboxylic Acid Group: A Versatile Functional Group

The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry, characterized by a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. This arrangement confers a unique reactivity profile. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to nucleophilic attack. The hydroxyl proton is acidic, with pKa values for simple aliphatic and aromatic carboxylic acids typically ranging from 4 to 5.[4]

The acidity of the carboxylic acid is a result of the resonance stabilization of the conjugate base, the carboxylate anion, where the negative charge is delocalized over both oxygen atoms. This acidity allows carboxylic acids to readily participate in acid-base reactions. Furthermore, the hydroxyl group can be protonated under acidic conditions, making it a good leaving group and facilitating nucleophilic acyl substitution reactions.

Quantitative Data on Reactivity

Acidity and Basicity: pKa Values

The pKa value is a quantitative measure of the strength of an acid in solution. For pyridines, the pKa of the corresponding pyridinium ion reflects the basicity of the pyridine. For carboxylic acids, the pKa indicates their acidity. The following tables summarize the pKa values for a range of substituted pyridines and carboxylic acids.

Table 1: pKa Values of Substituted Pyridinium Ions

| Substituent | Position | pKa |

| -H | - | 5.25 |

| 2-CH₃ | ortho | 5.97 |

| 3-CH₃ | meta | 5.68 |

| 4-CH₃ | para | 6.02 |

| 2-NH₂ | ortho | 6.86 |

| 3-NH₂ | meta | 5.98 |

| 4-NH₂ | para | 9.17 |

| 2-Cl | ortho | 0.72 |

| 3-Cl | meta | 2.84 |

| 4-Cl | para | 3.81 |

| 2-NO₂ | ortho | -0.26 |

| 3-NO₂ | meta | 0.81 |

| 4-NO₂ | para | 1.61 |

Table 2: pKa Values of Substituted Carboxylic Acids

| Acid | pKa |

| Formic Acid | 3.75 |

| Acetic Acid | 4.76 |

| Propanoic Acid | 4.87 |

| Benzoic Acid | 4.20 |

| p-Nitrobenzoic Acid | 3.44 |

| p-Chlorobenzoic Acid | 3.99 |

| p-Methylbenzoic Acid | 4.37 |

| p-Methoxybenzoic Acid | 4.47 |

| Oxalic Acid (pKa1) | 1.27 |

| Oxalic Acid (pKa2) | 4.27 |

Reaction Kinetics

The rate of a chemical reaction is a critical parameter for understanding and optimizing synthetic procedures. The following tables provide a selection of rate constants for key reactions involving pyridine and carboxylic acid derivatives.

Table 3: Rate Constants for Nucleophilic Aromatic Substitution of Substituted Pyridines

| Substrate | Nucleophile | Solvent | Rate Constant (k) |

| 2-Chloropyridine | Piperidine | Methanol | 1.2 x 10⁻⁵ M⁻¹s⁻¹ |

| 4-Chloropyridine | Piperidine | Methanol | 7.9 x 10⁻⁷ M⁻¹s⁻¹ |

| 2-Fluoropyridine | Piperidine | Methanol | 3.1 x 10⁻⁵ M⁻¹s⁻¹ |

| 2-Chloro-3-nitropyridine | Morpholine | Water | 3.73 x 10¹ M⁻¹s⁻¹[5] |

| 2-Chloro-5-nitropyridine | Morpholine | Water | 1.16 x 10¹ M⁻¹s⁻¹[5] |

Table 4: Rate Constants for the Esterification of Substituted Benzoic Acids with Methanol [6]

| Substituent | Rate Constant (10⁵ k, s⁻¹) at 60°C |

| H | 10.3 |

| m-Cl | 25.4 |

| m-CH₃ | 9.17 |

| m-NO₂ | 56.1 |

| o-F | 4.90 |

| o-Cl | 2.08 |

| o-Br | 1.76 |

| o-I | 1.11 |

| o-CH₃ | 1.18 |

Key Reactions and Experimental Protocols

Reactions of the Pyridine Ring

The lone pair on the pyridine nitrogen readily attacks electrophiles such as alkyl halides and acyl halides to form N-alkyl and N-acyl pyridinium salts, respectively.[4]

Experimental Protocol: Synthesis of N-Benzylpyridinium Chloride

Materials:

-

Pyridine (1.0 eq)

-

Benzyl chloride (1.1 eq)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

In a clean, dry round-bottom flask, dissolve pyridine in anhydrous diethyl ether.

-

Add benzyl chloride dropwise to the stirred solution at room temperature.

-

A white precipitate of N-benzylpyridinium chloride will begin to form.

-

Continue stirring at room temperature for 2 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield N-benzylpyridinium chloride.

The Minisci reaction is a powerful method for the C-alkylation of electron-deficient heterocycles like pyridine. It involves the addition of a nucleophilic radical to the protonated pyridine ring, typically at the C2 or C4 position.[7]

Experimental Protocol: Minisci C4-Alkylation of Pyridine with Pivalic Acid [8][9]

Materials:

-

Pyridine (1.0 eq)

-

Maleic anhydride (1.1 eq)

-

Pivalic acid (2.0 eq)

-

Silver nitrate (AgNO₃) (0.2 eq)

-

Ammonium persulfate ((NH₄)₂S₂O₈) (2.0 eq)

-

1,2-Dichloroethane (DCE)

-

Water

-

1,8-Diazabicycloundec-7-ene (DBU)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Formation of the Pyridinium Salt: In a round-bottom flask, react pyridine with maleic anhydride to form the corresponding pyridinium salt.

-

Minisci Reaction: To a biphasic mixture of the pyridinium salt in DCE and water, add pivalic acid, silver nitrate, and ammonium persulfate.

-

Stir the mixture vigorously at 50 °C for 2 hours. Monitor the reaction by TLC or LCMS.

-

Deprotection: After cooling to room temperature, add DBU to the reaction mixture and stir for 30 minutes to remove the maleate blocking group.

-

Work-up: Dilute the reaction mixture with DCM and wash with aqueous NaOH solution. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-tert-butylpyridine.

Reactions of the Carboxylic Acid Group

Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. This reversible reaction is known as the Fischer esterification. Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) can be used to facilitate esterification under milder conditions, particularly for acid-sensitive substrates (Steglich esterification).[10][11]

Experimental Protocol: Steglich Esterification of Benzoic Acid with Benzyl Alcohol [10][12]

Materials:

-

Benzoic acid (1.0 eq)

-

Benzyl alcohol (1.2 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a dry round-bottom flask, dissolve benzoic acid and benzyl alcohol in anhydrous DCM.

-

Add DMAP to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter off the DCU precipitate.

-

Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield benzyl benzoate.

Carboxylic acids can be converted to amides by reaction with amines. Direct condensation requires high temperatures, so coupling agents like DCC are often employed to facilitate the reaction at milder temperatures.[12]

Experimental Protocol: DCC-Mediated Amidation of Acetic Acid with Aniline [12]

Materials:

-

Acetic acid (1.0 eq)

-

Aniline (1.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a dry round-bottom flask, dissolve acetic acid and aniline in anhydrous THF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC in anhydrous THF dropwise to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter off the DCU precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl and saturated aqueous NaHCO₃.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give acetanilide. Recrystallize from hot water if necessary.

Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).[13][14]

Experimental Protocol: Reduction of Benzoic Acid to Benzyl Alcohol using Borane [13][15]

Materials:

-

Benzoic acid (1.0 eq)

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1.0 M in THF, 2.5 eq)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoic acid in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the BH₃·THF solution dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield benzyl alcohol.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The chemical reactivity of pyridine and carboxylic acid groups is central to their roles in various biological signaling pathways.

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine, which contains a quaternary ammonium group that interacts with the receptor. Nicotine, a pyridine-containing alkaloid, is a potent agonist of these receptors. The basic nitrogen of the pyridine ring in nicotine becomes protonated at physiological pH, mimicking the quaternary ammonium group of acetylcholine and enabling it to bind to and activate nAChRs. This activation leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the cell membrane and initiation of downstream signaling cascades.[13][16][17][18][19][20][21][22]

Nicotinic Acetylcholine Receptor Activation

Fatty acids, a class of carboxylic acids, act as signaling molecules by activating specific G-protein coupled receptors (GPCRs), such as FFAR1 (GPR40) and FFAR4 (GPR120).[1][3][23][24][25][26] The carboxylate group of the fatty acid interacts with key residues in the binding pocket of the receptor, initiating a conformational change that activates the coupled G-protein. This leads to the dissociation of the G-protein subunits (Gα and Gβγ), which then modulate the activity of downstream effector proteins like phospholipase C (PLC). PLC, in turn, generates second messengers such as inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to a cellular response.[9][27]

GPCR-Mediated Fatty Acid Signaling

Experimental Workflows

The following diagrams illustrate logical workflows for common experimental procedures in the study of chemical reactivity.

Studying the kinetics of a reaction is essential for understanding its mechanism and optimizing reaction conditions. A typical workflow involves systematically varying the concentrations of reactants and monitoring the reaction progress over time.[15][28]

Workflow for Kinetic Analysis

High-throughput screening (HTS) is a powerful method for rapidly discovering and optimizing catalysts for a specific chemical transformation. The workflow involves the parallel synthesis and testing of a large library of potential catalysts.[1][8][23][24]

High-Throughput Catalyst Screening Workflow

References

- 1. schrodinger.com [schrodinger.com]

- 2. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 3. researchgate.net [researchgate.net]

- 4. The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]

- 12. imperial.ac.uk [imperial.ac.uk]

- 13. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. derangedphysiology.com [derangedphysiology.com]

- 18. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 19. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 24. GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bio.libretexts.org [bio.libretexts.org]

- 26. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 27. researchgate.net [researchgate.net]

- 28. unchainedlabs.com [unchainedlabs.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Pyridin-4-YL-benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4-Pyridin-4-YL-benzoic acid (also known as 4-(4-pyridyl)benzoic acid). Due to the limited availability of detailed public data on the thermal analysis of this specific compound, this guide synthesizes known properties with generalized experimental protocols and logical workflows relevant to its chemical class.

Core Properties of this compound

This compound is a bifunctional organic compound featuring both a carboxylic acid and a pyridine group. This structure makes it a valuable building block in supramolecular chemistry, coordination polymers, and pharmaceutical sciences. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉NO₂ | [1] |

| Molecular Weight | 199.21 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | >300°C | [1] |

| Decomposition Temperature | Not definitively determined; decomposition observed >280°C | |

| CAS Number | 4385-76-6 | [1] |

Thermal Stability and Decomposition

Detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure this compound are not extensively available in the public domain. However, based on the known behavior of benzoic acid and its derivatives, a general decomposition profile can be anticipated. The high melting point of over 300°C suggests significant thermal stability, likely due to strong intermolecular hydrogen bonding and potential π-π stacking interactions in the solid state.[1]

It is noted that for benzoic acid itself, thermal decomposition can lead to the formation of benzene and carbon dioxide through decarboxylation at elevated temperatures. The presence of the pyridine ring in this compound may influence the decomposition pathway, potentially leading to additional products.

Table 2: Summary of Thermal Analysis Data (Hypothetical based on available information)

| Analysis Technique | Parameter | Observation |

| TGA | Onset of Decomposition | Expected to be above 280°C. A significant mass loss corresponding to decarboxylation is anticipated. |

| Residue | The nature and percentage of the final residue at high temperatures are not documented. | |

| DSC | Melting Endotherm | Expected to be a sharp endotherm above 300°C, likely coupled with or preceded by decomposition. |

| Decomposition Exotherm(s) | Decomposition may be associated with exothermic events, the specifics of which are not reported. |

Experimental Protocols for Thermal Analysis

While specific experimental protocols for this compound are not published, the following methodologies represent standard procedures for the thermal analysis of aromatic carboxylic acids.

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss during decomposition.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at different stages. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Objective: To determine the melting point and to characterize the thermal events (e.g., phase transitions, decomposition) in terms of their enthalpy changes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: The sample and reference are heated from ambient temperature to a temperature above the expected melting/decomposition point at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram shows endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, some decomposition processes). The peak onset temperature is typically taken as the melting or decomposition temperature, and the area under the peak is proportional to the enthalpy change of the transition.

Visualizations

The following diagrams illustrate the logical workflow for the thermal analysis of this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

Caption: Logical relationship of the potential thermal decomposition of this compound.

Conclusion

References

A Technical Guide to 4-Pyridin-4-YL-benzoic Acid for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 4-Pyridin-4-YL-benzoic acid. This versatile bifunctional molecule, featuring both a pyridine and a benzoic acid moiety, is a key building block in supramolecular chemistry and a valuable intermediate in the synthesis of novel pharmaceutical compounds. This guide provides detailed information on its commercial availability, purity analysis, and a significant application in the formation of coordination polymers.

Commercial Availability and Purity

This compound is readily available from a variety of commercial suppliers. The purity of the compound is a critical factor for its successful application in research and development. The following table summarizes the offerings from several key suppliers. It is important to note that while some suppliers provide a specific purity percentage, others indicate a minimum purity level or place the responsibility of purity confirmation on the buyer.

| Supplier | Stated Purity | Additional Information |

| Sigma-Aldrich | 98% | Sold through Aldrich Partner Ambeed, Inc.[1] |

| Aceschem | NLT 98% | Provides NMR, MSDS, HPLC, and COA documentation.[2] |

| ChemScene | ≥97% | |

| HS chemicals | 98% | [3] |

| HANGZHOU LEAP CHEM CO., LTD. | 99.00% | Available through ECHEMI.[4] |

| Henan Lihao Chem Plant Limited | Industrial Grade/99% | Available through ECHEMI.[4] |

| PharmaBlock | ≥98.0% | |

| Autech Industry Co.,Limited | 98% | |

| BLDpharm | 98% | |

| Glentham Life Sciences | ≥98.5% |

Note: "NLT" stands for "Not Less Than". Some suppliers, such as Sigma-Aldrich for their AldrichCPR grade product, explicitly state that the buyer assumes responsibility for confirming product identity and purity.[5][6]

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for determining the purity of chemical compounds like this compound. The following is a representative Reverse-Phase HPLC (RP-HPLC) protocol that can be adapted for this purpose.

1. Instrumentation and Reagents:

-

Instrumentation:

-

HPLC system equipped with a UV-Vis detector.

-

C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Data acquisition and processing software.

-

-

Reagents and Materials:

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Formic acid or Trifluoroacetic acid (for modifying the mobile phase pH).

-

This compound reference standard of known purity.

-

The synthesized or purchased this compound sample to be analyzed.

-

2. Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound and any impurities. For example:

-

0-2 min: 95% A, 5% B

-

2-15 min: Linear gradient to 5% A, 95% B

-

15-18 min: Hold at 5% A, 95% B

-

18-20 min: Return to 95% A, 5% B

-

20-25 min: Column re-equilibration at 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm (or a wavelength determined to be the absorbance maximum for this compound).

3. Sample Preparation:

-

Reference Standard Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration.

-

Sample Preparation: Prepare the this compound sample to be analyzed by accurately weighing a known amount and dissolving it in the same solvent as the reference standard to a similar concentration.

4. Analysis and Data Interpretation:

-

Inject the reference standard solution to determine the retention time of this compound.

-

Inject the sample solution.

-

The purity of the sample is calculated based on the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

Application in Coordination Polymer Synthesis

This compound is a prominent example of a bifunctional organic linker used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Its rigid structure and the presence of both a nitrogen donor (from the pyridine ring) and oxygen donors (from the carboxylate group) allow it to coordinate with metal ions to form extended, crystalline structures. These materials have potential applications in gas storage, catalysis, and sensing.

The general workflow for the synthesis of a coordination polymer using this compound involves the reaction of the linker with a metal salt under solvothermal or hydrothermal conditions.

This diagram illustrates a typical experimental workflow for the synthesis and characterization of a coordination polymer using this compound as the organic linker. The process begins with the preparation of the metal salt and linker solutions, followed by the hydrothermal or solvothermal reaction. After the reaction, the crystalline product is isolated, purified, and subsequently characterized using various analytical techniques to determine its structure and properties.

References

- 1. nbinno.com [nbinno.com]

- 2. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 4385-76-6 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. alfa-chemclinix.com [alfa-chemclinix.com]

A Technical Guide to the Health and Safety of 4-Pyridin-4-YL-benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information for 4-Pyridin-4-YL-benzoic acid (CAS No: 4385-76-6). The information is compiled for professionals in research and development who may handle this compound.

Chemical Identification

This compound is a heterocyclic compound that serves as a building block in various chemical syntheses.[1] It is particularly noted as a critical intermediate in the synthesis of kinase inhibitors and anticancer agents.[2]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-(4-pyridyl)benzoic acid, 4-(4-Pyridinyl)benzoic acid |

| CAS Number | 4385-76-6 |

| Molecular Formula | C12H9NO2 |

| Molecular Weight | 199.21 g/mol |

| Structure | A benzoic acid molecule substituted with a pyridinyl group at the 4-position. |

Hazard Identification and Classification

The compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation.[3]

GHS Hazard Summary

| Classification | Code | Description |

| Signal Word | - | Warning [3][4] |

| Pictogram | GHS07 | Exclamation Mark [4] |

| Hazard Statements | H315 | Causes skin irritation[3][4] |

| H319 | Causes serious eye irritation[3][4] | |

| H335 | May cause respiratory irritation[3] | |

| H302 | Harmful if swallowed | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Toxicological Information

While GHS classifications indicate hazards based on aggregated data, specific quantitative toxicological data for this compound is limited in publicly available literature. One safety data sheet explicitly states "No data" for toxicological information.[5] Therefore, the compound should be handled as a potentially hazardous substance, assuming toxicity until proven otherwise.

Handling, Storage, and First Aid

Proper engineering controls and personal protective equipment are essential when handling this compound.

Safe Handling and Storage

| Aspect | Protocol |

| Engineering Controls | Use only in a chemical fume hood.[5] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a laboratory coat.[5] |

| Handling | Avoid generating dust. Wash thoroughly after handling.[5] |

| Storage | Store in a cool, dry place in a tightly closed container.[6] Some suppliers recommend storage under an inert atmosphere at room temperature.[4] |

| Incompatibilities | Avoid oxidizing agents, heat, flames, and sparks.[5] |

| Combustion Products | Hazardous combustion products may include carbon monoxide and nitrogen oxides.[5] |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove to fresh air. If symptoms persist, seek medical attention.[5] |

| Skin Contact | Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] |

| Eye Contact | Rinse out with plenty of water for at least 15 minutes. Seek immediate medical attention.[5] |

| Ingestion | Wash out mouth with water. Seek medical attention.[5] |

Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder.[2] |

| Melting Point | >300°C[5][6] |

| Boiling Point | 384.3 ± 25.0 °C at 760 mmHg[5] |

| Flash Point | 186.2 ± 23.2 °C[5] |

| Solubility | Soluble in DMSO and methanol; slightly soluble in water.[2] |

| Density | 1.2 ± 0.1 g/cm³[5] |

Experimental Workflows and Safety Logic

While specific experimental protocols for safety studies on this compound are not available, a generalized workflow for handling potentially hazardous chemical powders is critical for ensuring researcher safety. The logical process of risk assessment is also fundamental.

Caption: A generalized workflow for the safe handling of a chemical powder.

Caption: The cyclical process of laboratory hazard identification and risk assessment.

References

- 1. 4385-76-6|this compound|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-(Pyridin-4-yl)benzoic acid | C12H9NO2 | CID 1520811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4385-76-6 [sigmaaldrich.com]

- 5. This compound | CAS#:4385-76-6 | Chemsrc [chemsrc.com]

- 6. 4-Pyrid-4-ylbenzoic acid, CasNo.4385-76-6 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

The Discovery and Scientific History of 4-Pyridin-4-YL-benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridin-4-YL-benzoic acid, a heterocyclic aromatic compound, has emerged as a significant scaffold in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its discovery, historical development, and key scientific applications. The document details its synthesis, physicochemical properties, and its role as a modulator of critical signaling pathways implicated in various diseases. Comprehensive experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and development.

Discovery and History

The first documented synthesis of this compound appears to have occurred in the early 21st century. A 2001 publication by M. Z. Pawlak and colleagues in the journal Molecular Crystals and Liquid Crystals Science and Technology Section A described the synthesis of esters derived from what they referred to as the "formerly unknown 4-(4-pyridyl)benzoic acid"[1]. This suggests that prior to this work, the compound had not been reported in the scientific literature, marking its discovery and entry into the field of chemical research.

Initial interest in the compound and its derivatives centered on their liquid crystalline properties[1]. However, its structural motif, featuring a biphenyl-like core with a nitrogenous heterocycle, quickly drew the attention of medicinal chemists. The pyridine and benzoic acid moieties offer versatile handles for chemical modification, making it an attractive building block for the development of therapeutic agents. Subsequent research has primarily focused on its application as an intermediate in the synthesis of kinase inhibitors for the treatment of cancer and inflammatory diseases.

Physicochemical and Structural Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉NO₂ | |

| Molecular Weight | 199.21 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | >300 °C | |

| Solubility | Slightly soluble in water; soluble in DMSO and methanol | |

| CAS Number | 4385-76-6 |

Table 2: Crystallographic Data for 3-(4-Pyridyl)benzoic Acid

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2][3] |

| Space Group | P b c a | [2][3] |

| a | 13.839 (3) Å | [2][3] |

| b | 7.013 (7) Å | [2][3] |

| c | 19.469 (10) Å | [2][3] |

| V | 1890 (2) ų | [2][3] |

| Z | 8 | [2][3] |

| Dihedral Angle (Benzene-Pyridine) | 32.14 (7)° | [2][3] |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid.

General Synthetic Scheme: Suzuki-Miyaura Coupling

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar Suzuki-Miyaura cross-coupling reactions[4][5][6][7].

Materials:

-

4-Bromobenzoic acid (1.0 mmol, 1.0 equiv)

-

4-Pyridylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 0.02 equiv)

-

Triphenylphosphine (PPh₃, 0.08 mmol, 0.08 equiv)

-

Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)

-

Toluene (10 mL)

-

Water (2 mL)

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzoic acid, 4-pyridylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add toluene and water to the flask.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Biological Activity and Signaling Pathways